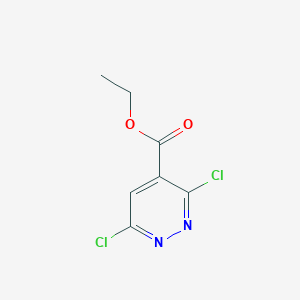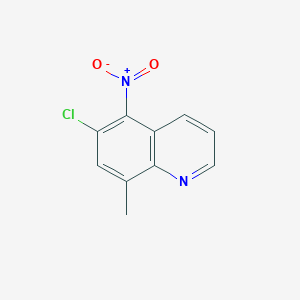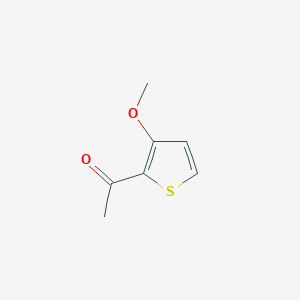
2-Chloro-6-iodoaniline
Übersicht
Beschreibung
2-Chloro-6-iodoaniline is a chemical compound with the molecular formula C6H5ClIN . It has an average mass of 253.468 Da and a monoisotopic mass of 252.915512 Da . It is also known by other names such as 2-Chlor-6-iodanilin in German, this compound in French, and 2-Chloro-6-iodobenzenamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine and iodine substituents at the 2nd and 6th positions, respectively, and an amine group at the 1st position . The SMILES string representation is NC(C(Cl)=CC=C1)=C1I .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C6H5ClIN, and it has a molecular weight of 253.47 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Carbonylation
In a study by Ács et al. (2006), 2-Iodoaniline derivatives, closely related to 2-Chloro-6-iodoaniline, were used as bifunctional substrates in palladium-catalysed carbonylation. This process yielded different types of compounds, such as 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents used (Ács et al., 2006).
Supramolecular Chemistry
Dey and Desiraju (2004) explored the supramolecular equivalence of various groups, including 4-(4′-Iodo)phenoxyaniline, in comparison to its bromo, chloro, and ethynyl derivatives. This study highlighted the unique structural properties and potential applications in the field of crystal engineering (Dey & Desiraju, 2004).
Microscale Synthesis
Pelter et al. (2004) reported the microscale synthesis of 1-Bromo-3-chloro-5-iodobenzene from 4-Bromo-2-chloro-6-iodoaniline. This synthesis is beneficial for undergraduate laboratory use due to its simplicity and high yield, demonstrating the compound's utility in educational settings (Pelter et al., 2004).
Halogen Shuffling in Pyridines
Mongin et al. (1998) utilized a derivative of this compound in the study of halogen shuffling in pyridines, specifically examining site-selective electrophilic substitutions. This research contributes to our understanding of halogenated compound reactivity and substitution patterns (Mongin et al., 1998).
Larock Heteroannulation Reaction
Yiamsawat et al. (2022) used substituted 2-iodoaniline derivatives in the Larock heteroannulation reaction to synthesize 6-substituted-2,3-diarylindole derivatives. This study highlights the compound's role in synthesizing complex organic structures (Yiamsawat et al., 2022).
Safety and Hazards
2-Chloro-6-iodoaniline is classified as Acute Tox. 3 Oral and Eye Irrit. 2 according to the GHS classification . It is hazardous if swallowed or comes in contact with the eyes . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Wirkmechanismus
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
The mode of action of 2-Chloro-6-iodoaniline is likely to involve nucleophilic aromatic substitution reactions . The chlorine and iodine substituents on the aniline ring can be replaced by nucleophiles, leading to various downstream effects. The exact nature of these effects would depend on the specific biological context .
Biochemical Pathways
The chlorine and iodine substituents could potentially influence the activity of enzymes in these pathways .
Pharmacokinetics
The iodine and chlorine substituents on this compound could potentially affect these processes, influencing the compound’s bioavailability .
Result of Action
Anilines can have various effects at the molecular and cellular level, depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with biological targets .
Biochemische Analyse
Biochemical Properties
2-Chloro-6-iodoaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to toxic effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can induce the expression of genes associated with detoxification and stress responses, such as those encoding for glutathione S-transferases and heat shock proteins. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their monooxygenase activity, thereby affecting the metabolism of other substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including persistent oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. Additionally, chronic exposure to high doses of this compound can result in long-term health effects, such as carcinogenicity and reproductive toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of hydroxylated and dehalogenated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Binding proteins, such as albumin, can facilitate the distribution of this compound in the bloodstream, affecting its localization and accumulation in different tissues. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects. For example, the localization of this compound to the mitochondria can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
2-chloro-6-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIHWOTCWJTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529213 | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84483-28-3 | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the reactivity of 2-Chloro-6-iodoaniline based on the research paper?
A1: The research paper [] highlights a key reaction involving this compound: its reductive deamination to form 1-Bromo-3-chloro-5-iodobenzene. This reaction utilizes isoamyl nitrite in N,N-dimethylformamide and demonstrates the susceptibility of the amino group in this compound to undergo diazotization followed by reduction. This information is valuable for researchers exploring further synthetic modifications of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)


![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)


![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)


